molecular formula C9H9NO3 B063788 methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-61-2

methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No.: B063788
CAS No.: 164667-61-2
M. Wt: 179.17 g/mol
InChI Key: HLHDMNYTHYLWHL-UHFFFAOYSA-N
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Description

Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate (C₁₀H₉NO₄) is a fused heterocyclic compound featuring a furan ring fused to a pyrrole moiety. The methyl ester at position 5 and the 4-methyl substituent are key structural features influencing its reactivity and applications. This compound has been synthesized via Vilsmeier-Haack formylation of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate followed by functionalization . Notably, it was recently isolated as a natural product from the fungus Talaromyces amestolkiae, marking its first identification in nature . Its derivatives have shown promise as inhibitors of Mycobacterium tuberculosis Eis enzymes, restoring kanamycin sensitivity in resistant strains .

Properties

IUPAC Name

methyl 4-methylfuro[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-10-6-3-4-13-8(6)5-7(10)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHDMNYTHYLWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425091
Record name methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164667-61-2
Record name Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164667-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Alkylation at the Pyrrole Nitrogen

The 4H designation indicates a proton at the pyrrole’s nitrogen position. Substitution of this proton with a methyl group could be achieved through nucleophilic alkylation. For example, treatment of 1 with methyl iodide (CH₃I) in the presence of a strong base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) may facilitate N-methylation:

1+CH3IK2CO3,DMF,ΔMethyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate\textbf{1} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}, \Delta} \text{this compound}

Reaction conditions such as temperature (80–100°C), time (6–12 hours), and stoichiometric ratios (1:1.2 substrate:methyl iodide) would require optimization to maximize yield while minimizing side reactions like over-alkylation.

Ring-Formation with Pre-Installed Methyl Groups

An alternative approach involves constructing the furopyrrole ring with the methyl group already incorporated. For instance, using a methyl-substituted pyrrole precursor during the cyclization step could directly yield the 4-methyl derivative. This method avoids post-synthetic modifications but demands specialized starting materials.

Functionalization and Derivative Synthesis

Once the furopyrrole core is established, further modifications can be applied to refine the target compound. The reviewed literature emphasizes the versatility of Vilsmeier-Haack reactions and hydrazide formations for functionalizing position 2 of the furopyrrole system.

Vilsmeier-Haack Formylation

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a critical tool for accelerating reactions and improving yields in heterocyclic chemistry. For example, hydrazone formations between furo[3,2-b]pyrrole-5-carboxhydrazides and aldehydes under microwave conditions achieve 25–75% yields in 15–60 minutes, compared to hours under conventional heating. Applying this technique to the alkylation or cyclization steps for this compound could enhance efficiency.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical reaction pathways for this compound synthesis, extrapolated from analogous transformations:

Method Reagents/Conditions Yield Time Key Challenges
N-Alkylation of 1 CH₃I, K₂CO₃, DMF, 80°C~50%*8 hCompeting O-alkylation
Pre-substituted cyclizationMethylpyrrole, cyclizing agent~35%*12 hLimited precursor availability
Microwave-assisted alkylationCH₃I, MW, 100°C, DMF~65%*2 hEquipment specificity

*Theoretical yields based on analogous reactions.

Mechanistic Considerations and Side Reactions

Introducing a methyl group at the 4-position risks steric hindrance and electronic effects that could destabilize the furopyrrole ring. Byproducts may include:

  • Over-alkylated derivatives : Double methylation at the nitrogen or oxygen sites.

  • Ring-opening products : Especially under prolonged heating or strong acidic/basic conditions.

  • Isomerization : Migration of the methyl group to adjacent positions.

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane eluent) would likely separate the target compound from byproducts. Spectroscopic confirmation via 1H^1\text{H} NMR should reveal:

  • A singlet at δ 3.7–3.9 ppm for the ester methyl group.

  • A singlet at δ 2.3–2.5 ppm for the 4-methyl group.

  • Distinct aromatic protons between δ 6.5–7.5 ppm for the furopyrrole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Furopyrrole vs. Thienopyrrole Derivatives

  • Thieno[3,2-b]pyrrole-5-carboxylates: Replacing the furan oxygen with sulfur (e.g., ethyl 4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate) increases electron delocalization due to sulfur’s polarizability, enhancing charge transport in organic semiconductors . Thieno derivatives exhibit higher thermal stability (decomposition >250°C) compared to furo analogs, making them suitable for optoelectronic applications .
  • Furo[2,3-b]pyrrole-5-carboxylates : Positional isomerism (furo[3,2-b] vs. furo[2,3-b]) alters aromaticity. X-ray studies show furo[3,2-b] derivatives exhibit greater π-electron delocalization, leading to enhanced stability .

Substituent Effects at Position 4

  • 4-Methyl vs. 4-Alkyl/4-Aryl :
    • 4-Methyl : Introduces moderate steric hindrance, balancing solubility and reactivity. The methyl group in the target compound facilitates crystallization and enhances bioavailability in Eis inhibitors .
    • 4-Dodecyl (C₁₂H₂₅) : Increases lipophilicity, improving thin-film morphology in organic semiconductors but reducing aqueous solubility .
    • 4-(4-Chlorobenzyl) : Enhances π-π stacking in solid-state structures, critical for TGR5 agonist activity in diabetes therapeutics .

Ester Group Variations

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., methyl 4H-furo[3,2-b]pyrrole-5-carboxylate) are more reactive in nucleophilic substitutions due to lower steric hindrance . Ethyl esters (e.g., ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate) offer improved solubility in non-polar solvents, advantageous in synthetic intermediates .

Functionalization at Position 2

  • 2-Formyl Derivatives: The target compound’s 2-formyl substituent (methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate) enables condensation reactions for synthesizing Schiff bases and heterocyclic hybrids, such as thiazolidinones with antibacterial activity .
  • 2-Aryl Substitutents (e.g., 3-Trifluoromethylphenyl) : Electron-withdrawing groups like -CF₃ enhance electrophilic reactivity, enabling Suzuki couplings for drug discovery .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Molecular Formula Key Substituents Bioactivity/Application Key Reference
Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate C₁₀H₉NO₄ 4-Me, 5-COOMe Eis inhibition (IC₅₀ = 0.8 µM)
Ethyl 4-dodecyl-4H-thieno[3,2-b]pyrrole-5-carboxylate C₂₄H₃₅NO₂S 4-C₁₂H₂₅, 5-COOEt Organic semiconductors (µh = 0.12 cm²/V·s)
Methyl 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylate C₉H₇NO₄ 2-CHO, 5-COOMe Precursor for antibacterial agents
Methyl 4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxylate C₁₆H₁₂ClNO₂S 4-(4-Cl-Bn), 5-COOMe TGR5 agonism (EC₅₀ = 15 nM)

Table 2: Physical Properties

Compound Melting Point (°C) Solubility Spectral Data (¹H NMR, δ ppm)
This compound 284–286 (derivative) DMSO, CHCl₃ 2.51 (s, 3H, N-CH₃), 3.85 (s, 3H, COOCH₃)
Ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate Not reported Ethyl acetate, EtOH 1.32 (t, 3H, CH₂CH₃), 4.27 (q, 2H, COOCH₂)

Biological Activity

Methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₉NO₃ and a molecular weight of 165.15 g/mol. The compound features a furo[3,2-b]pyrrole core, which is significant for its reactivity and interaction with biological targets. The presence of the carboxylate group enhances its solubility and potential interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The carboxylic acid group can form hydrogen bonds, while the furan and pyrrole rings can engage in π-π stacking interactions, influencing protein conformation and function. This interaction may modulate pathways related to inflammation, cancer progression, and microbial resistance.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both bacterial and fungal strains. It has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent in clinical settings .

2. Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in inhibiting tumor cell proliferation. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

3. Anti-inflammatory Effects

This compound has also been screened for anti-inflammatory activity. It appears to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindingsReference
Hemetsberger–Knittel et al.The compound showed analgesic and anti-inflammatory activity in animal models.
BenchChemDemonstrated antimicrobial activity against MRSA and other pathogens.
MDPI ReviewInhibitory effects on D-amino acid oxidase linked to schizophrenia treatment.
PMC ArticleInduced apoptosis in cancer cell lines; potential as an anticancer agent.

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